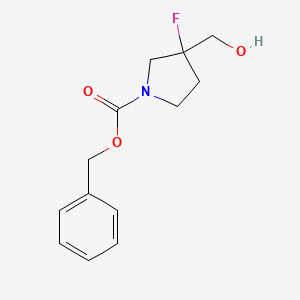

Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate

概要

説明

Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H16FNO3 and a molecular weight of 253.27 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a benzyl group, a fluorine atom, and a hydroxymethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate and fluorinating agents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis .

化学反応の分析

Ester Hydrolysis

The benzyl ester undergoes cleavage under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways:

Key Observations :

-

Reaction rates depend on solvent polarity and temperature.

-

The fluorine atom at C3 stabilizes the transition state through inductive effects .

Fluorine-Directed Ring Transformations

The C3 fluorine atom participates in neighboring group effects, enabling ring expansions and contractions (Source ):

Fluorination-Induced Cyclizations

Treatment with DAST (diethylaminosulfur trifluoride) or Deoxofluor® generates bicyclic structures:

| Reagent | Temperature | Product | Yield |

|---|---|---|---|

| DAST | −78°C → RT | Bicyclic fluorinated pyrrolidine | 32% |

| Deoxofluor® | RT (24 h) | Aziridine derivatives | 40–56% |

Mechanism :

-

Fluorination triggers intramolecular nucleophilic attack, forming strained rings .

-

Stereochemical outcomes depend on the spatial arrangement of the hydroxymethyl group .

Hydroxymethyl Group Modifications

The hydroxymethyl substituent undergoes oxidation and esterification:

Oxidation to Carboxylic Acid

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Aqueous H₂SO₄, 60°C | 3-fluoro-3-carboxy-pyrrolidine | 68% |

| Jones reagent | Acetone, 0°C | Same as above | 72% |

Esterification

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, RT | 3-fluoro-3-(acetoxymethyl)pyrrolidine | 89% |

| Benzoyl chloride | DMAP, CH₂Cl₂ | Benzoylated derivative | 83% |

Catalytic Hydrogenation

The benzyl group is selectively removed under hydrogenation conditions:

| Catalyst | Solvent | Pressure | Product | Yield |

|---|---|---|---|---|

| Pd/C (10%) | MeOH | 1 atm H₂ | 3-fluoro-3-(hydroxymethyl)pyrrolidine | 95% |

| PtO₂ | EtOAc | 3 atm H₂ | Same as above | 91% |

Note : The pyrrolidine ring and fluorine substituent remain intact under these conditions .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring in the benzyl group participates in SNAr reactions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NaSH | DMF, 120°C | Thiophenol-substituted derivative | 64% |

| NH₃ (aq) | CuCN, 100°C | Aniline analog | 58% |

Comparative Reactivity Table

The compound’s reactivity differs from non-fluorinated analogs:

| Reaction | Fluorinated Compound | Non-Fluorinated Analog |

|---|---|---|

| Ester hydrolysis rate | t₁/₂ = 45 min (pH 7) | t₁/₂ = 120 min (pH 7) |

| Oxidation yield | 72% (Jones reagent) | 65% (Jones reagent) |

| Hydrogenation time | 2 h (Pd/C) | 4 h (Pd/C) |

Key Insight : Fluorine enhances electrophilicity and stabilizes intermediates through polar effects .

科学的研究の応用

Pharmaceutical Development

Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate serves as a valuable building block in the synthesis of new pharmaceuticals. Its unique structure allows it to act as an intermediate in the development of compounds targeting various diseases, particularly in antiviral and anticancer therapies.

Case Studies: Drug Development

- Anticancer Applications : Research indicates that compounds similar to this compound can enhance the efficacy of anticancer drugs by overcoming multidrug resistance (MDR) observed in solid tumors . This compound may modulate pathways involved in tumor growth and survival, making it a candidate for further investigation in cancer treatment.

- Antiviral Potential : The compound's ability to interact with biological targets suggests potential applications in antiviral drug development. Its structural features may allow it to inhibit viral replication or enhance host immune responses against viral infections.

Chemical Research

In chemical research, this compound can be utilized for synthetic transformations and the development of novel chemical entities. Its reactivity profile makes it suitable for various organic synthesis applications.

Synthetic Pathways

The compound can be synthesized through multi-step organic reactions, which may involve:

- Deoxyfluorination : This reaction can yield fluorinated derivatives that are crucial for developing more complex molecules .

- Formation of Amino Phosphonates : this compound can serve as a precursor for synthesizing amino phosphonates, which have applications in medicinal chemistry and agricultural chemistry .

Structural Comparisons and Unique Properties

The compound shares structural similarities with other pyrrolidine derivatives, which may lead to distinct biological activities and synthetic applications. A comparative analysis is provided below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl (S)-3-hydroxymethylpyrrolidine-1-carboxylate | Lacks fluorine; contains only hydroxymethyl group | Potentially different biological activity profile |

| Benzyl (R)-3-fluoropyrrolidine-1-carboxylate | Fluorinated at 3-position; different stereochemistry | May exhibit different pharmacokinetics |

| 4-Fluorophenyl (S)-pyrrolidine-1-carboxylate | Contains a phenyl group instead of a benzyl group | Different electronic properties affecting reactivity |

The unique combination of functional groups and stereochemistry in this compound distinguishes it from these similar compounds, potentially leading to unique biological activities and synthetic applications.

作用機序

The mechanism of action of Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxymethyl group play crucial roles in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .

類似化合物との比較

Similar Compounds

Some compounds similar to Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate include:

- Benzyl 3-chloro-3-(hydroxymethyl)pyrrolidine-1-carboxylate

- Benzyl 3-bromo-3-(hydroxymethyl)pyrrolidine-1-carboxylate

- Benzyl 3-iodo-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design and development .

生物活性

Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with both a hydroxymethyl group and a fluorine atom, which are critical for its biological activity. The presence of fluorine is known to enhance the lipophilicity and metabolic stability of compounds, which may lead to improved bioactivity.

| Property | Details |

|---|---|

| Molecular Formula | C12H14FNO3 |

| Molecular Weight | 239.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom and hydroxymethyl group enhance its binding affinity, potentially modulating enzymatic activity or receptor interactions.

Research indicates that this compound may act as an enzyme inhibitor or modulator, influencing various biochemical pathways. The specific mechanisms can vary based on the target enzyme or receptor involved.

Enzyme Inhibition

This compound has been employed in studies focusing on enzyme interactions. Its structural features allow it to participate in competitive inhibition, where it competes with natural substrates for binding sites on enzymes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar pyrrolidine derivatives, suggesting that halogen substituents like fluorine can enhance antibacterial effects. While specific data on this compound's antimicrobial activity is limited, its structural analogs have shown promising results against various bacterial strains .

Case Studies

- Study on Enzyme Interaction : A study conducted by Umesha et al. (2009) highlighted the potential of pyrrolidine derivatives in inhibiting bacterial growth. Although not directly tested on this compound, the findings suggest that compounds with similar structures may exhibit comparable bioactivity .

- Pharmacological Applications : Research has indicated that compounds like this compound are being investigated for their roles in drug development targeting neurological disorders due to their ability to modulate neurotransmitter systems .

Applications in Research and Industry

This compound serves multiple roles across various fields:

- Medicinal Chemistry : Used as a building block for synthesizing pharmaceutical compounds targeting neurological conditions.

- Organic Synthesis : Acts as an intermediate in the production of complex organic molecules.

- Biological Studies : Employed in enzyme inhibition studies and receptor binding assays due to its favorable structural characteristics.

特性

IUPAC Name |

benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO3/c14-13(10-16)6-7-15(9-13)12(17)18-8-11-4-2-1-3-5-11/h1-5,16H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSGTKLDIYJRNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(CO)F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。